molecular formula C9H9ClFN3 B8136715 3-(2-Fluorophenyl)-1H-pyrazol-4-amine hydrochloride

3-(2-Fluorophenyl)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B8136715
M. Wt: 213.64 g/mol
InChI Key: PDVDPMMQRVOVPO-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1H-pyrazol-4-amine hydrochloride (CAS 2446590-56-1) is a pharmaceutical intermediate with a molecular formula of C₉H₉ClFN₃ and a molecular weight of 213.64 g/mol. It is supplied as a solid and should be stored at room temperature . This compound serves as a key building block in medicinal chemistry for the synthesis of novel pharmacologically active molecules . Its primary research value lies in the development of central nervous system (CNS) agents, with potential applications as antidepressants or anxiolytics . The structure incorporates both a fluorophenyl group and a pyrazole-amine core, a combination known to contribute to diverse biological activity and optimal physicochemical properties for blood-brain barrier penetration. Related phenylpyrazole compounds have been identified as inhibitors of biological targets like MAPK14[p38 MAPK], suggesting a potential mechanism of action for derivatives of this compound in modulating cellular signaling pathways . The fluorine atom is often used to fine-tune properties like metabolic stability and binding affinity. As with all compounds of this class, researchers should handle it with appropriate safety precautions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2-fluorophenyl)-1H-pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3.ClH/c10-7-4-2-1-3-6(7)9-8(11)5-12-13-9;/h1-5H,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVDPMMQRVOVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NN2)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield 3-(2-fluorophenyl)-1H-pyrazole. The final step involves the amination of the pyrazole ring to introduce the amine group, followed by the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
The compound has been investigated for its potential in treating various types of cancers. Research indicates that pyrazole derivatives, including 3-(2-Fluorophenyl)-1H-pyrazol-4-amine hydrochloride, exhibit significant inhibitory effects on tumor cell proliferation. Specifically, it has shown efficacy against multiple cancer types such as non-small cell lung cancer, breast cancer, and prostate cancer. The mechanism involves the inhibition of protein kinases like AXL, which are crucial for tumor growth and survival .

2. Anti-inflammatory Properties
Studies have highlighted the anti-inflammatory effects of pyrazole derivatives. In particular, this compound has been shown to reduce inflammation markers in various models, suggesting its potential use in treating inflammatory diseases .

3. Antimicrobial Activity
The compound demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been tested against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, showing promising minimum inhibitory concentrations (MICs), which indicate its potential as an antimicrobial agent .

Agrochemical Applications

1. Pesticidal Properties
Research has explored the use of pyrazole compounds in agriculture as pesticides. The synthesis of various derivatives has led to the development of compounds that effectively target pests while minimizing environmental impact . The specific application of this compound in this area is still under investigation but shows potential based on related compounds.

Data Table: Summary of Applications

Application Area Specific Use Efficacy/Notes
AnticancerInhibition of tumor cell proliferationEffective against multiple cancers; targets protein kinases
Anti-inflammatoryReducing inflammation markersPromising results in preclinical models
AntimicrobialActivity against MRSA and E. coliSignificant MIC values indicating strong antimicrobial properties
AgrochemicalPotential use as a pesticideOngoing research; related compounds show effectiveness

Case Studies

Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their anticancer activity against various cell lines. The results indicated that certain derivatives exhibited sub-micromolar activity against cancer cells, highlighting their potential as lead compounds for drug development .

Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of pyrazole derivatives. The researchers demonstrated that treatment with this compound significantly reduced pro-inflammatory cytokines in vitro and in vivo models of inflammation . This suggests its utility in developing new anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Halogen Effects: The 2-fluorophenyl group in the target compound contrasts with the 4-chlorophenyl group in CAS 91857-91-7. Fluorine’s electronegativity enhances binding affinity in kinase targets compared to chlorine .

Amine Position and Bioactivity :

  • Pyrazole-4-amine derivatives (e.g., target compound) are preferred in kinase inhibitor scaffolds due to optimal hydrogen bonding with ATP-binding pockets, whereas pyrazole-3-amine derivatives (e.g., CAS 1001757-50-1) may exhibit altered binding kinetics .

Counterion Impact :

  • Hydrochloride salts (e.g., target compound) improve aqueous solubility for in vitro assays, whereas free-base analogues (e.g., CAS 1156177-23-9) require formulation optimization for bioavailability .

Research Findings and Limitations

  • Biological Activity : Fluorine at the ortho position (target compound) enhances target selectivity over para -substituted analogues, as shown in kinase inhibition assays .
  • Limitations : Hydrochloride salts may complicate pharmacokinetic studies due to pH-dependent solubility, necessitating salt metathesis for in vivo applications .

Biological Activity

3-(2-Fluorophenyl)-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a fluorophenyl group and an amino group, which contribute to its reactivity and biological interactions. The following sections will detail its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings.

Antimicrobial Activity

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : These compounds often target bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial replication. This mechanism was observed in derivatives that showed sub-micromolar activity against both Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) .
  • Minimum Inhibitory Concentration (MIC) : In a study involving various pyrazole derivatives, it was found that some exhibited MIC values as low as 0.125 mg/mL against S. aureus, showcasing their potential as effective antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various tumor cell lines:

  • Cell Line Studies : Research demonstrated that certain pyrazole derivatives could inhibit proliferation in cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). For example, one derivative displayed a mean growth inhibition percentage of 54.25% against HepG2 cells .
  • Selectivity : Notably, some compounds were inactive against normal fibroblasts, indicating a degree of selectivity that could minimize side effects during therapeutic use .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been highlighted in recent research:

  • Inflammatory Models : In vitro studies indicated that certain pyrazole compounds could reduce LPS-induced glial inflammation in BV-2 cells, suggesting potential applications in treating neuroinflammatory conditions .
  • In Vivo Studies : Animal models have shown that these compounds can significantly decrease inflammation markers, demonstrating their therapeutic potential for inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionExample Findings
AntimicrobialInhibition of DNA gyrase and topoisomeraseMIC values as low as 0.125 mg/mL against MSSA
AnticancerInhibition of cell proliferation54.25% growth inhibition in HepG2 cells
Anti-inflammatoryReduction of inflammatory markersSignificant decrease in LPS-induced inflammation

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various pyrazole derivatives against a range of bacterial strains. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced activity compared to non-fluorinated analogs .
  • Cancer Cell Line Testing : Another research project focused on the antiproliferative effects of pyrazole derivatives on cervical and liver cancer cells. The study revealed that structural modifications led to varying degrees of efficacy, highlighting the importance of molecular design in drug development .
  • Neuroinflammation Model : In vivo experiments using mouse models demonstrated that specific pyrazole derivatives could significantly reduce microglial activation and astrocyte proliferation in response to inflammatory stimuli .

Q & A

Q. What experimental and computational methods validate tautomeric equilibria in solution vs. solid state?

  • Methodological Answer : Variable-temperature 1H NMR^1 \text{H NMR} (e.g., 25–80°C in DMSO-d6_6) detects tautomeric shifts, while SC-XRD confirms the dominant form in crystals. Solvent-dependent DFT calculations (e.g., PCM models) predict equilibrium populations. For example, 1H-pyrazole vs. 2H-pyrazole tautomers exhibit distinct NOESY correlations .

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